physical and chemical properties of 4-disulfanylmorpholine
physical and chemical properties of 4-disulfanylmorpholine
An In-depth Technical Guide to 4,4'-Dithiodimorpholine
A Note on Nomenclature: The compound of interest is most commonly known in scientific literature and industrial applications as 4,4'-dithiodimorpholine. While the term "4-disulfanylmorpholine" is used, it is less prevalent. This guide will primarily use the name 4,4'-dithiodimorpholine and its common abbreviation, DTDM.
Introduction
4,4'-Dithiodimorpholine (DTDM) is a versatile organic compound with the chemical formula C8H16N2O2S2.[1][2][3] It is characterized by two morpholine rings linked by a disulfide bond (-S-S-). This unique structural feature is the basis for its primary industrial application as a sulfur donor and vulcanizing agent in the rubber industry.[4] DTDM plays a crucial role in enhancing the mechanical properties and durability of a wide range of rubber products.[2][4] Beyond its use in rubber manufacturing, DTDM also finds applications in the synthesis of specialty chemicals and as a component in certain industrial formulations.[4][5]
Physical Properties of 4,4'-Dithiodimorpholine
DTDM is typically a white to off-white or pale yellow crystalline powder. It is generally odorless, although a faint sulfuric smell may be detected under conditions of heat or partial decomposition. It is insoluble in water but soluble in organic solvents such as benzene, alcohol, and acetone.
| Property | Value |
| Molecular Formula | C8H16N2O2S2[1][2][3] |
| Molecular Weight | 236.35 g/mol [1][3][4] |
| Melting Point | 124-125 °C[1] |
| Boiling Point (Predicted) | 371.7 ± 52.0 °C[1] |
| Density | 1.32-1.38 g/cm³[1] |
| Appearance | White to almost white crystalline powder[4] |
| Water Solubility | Insoluble |
| Solubility in Organic Solvents | Soluble in benzene, alcohol, and acetone |
| CAS Number | 103-34-4[1][4] |
Chemical Properties and Reactivity
The chemistry of DTDM is dominated by the reactivity of its disulfide bond. This bond is relatively weak and can be cleaved under certain conditions, which is fundamental to its application in vulcanization.
Sulfur Donor in Vulcanization
The primary chemical property of interest for DTDM is its ability to act as a sulfur donor at vulcanizing temperatures. During the vulcanization process, the disulfide bond in DTDM breaks, releasing active sulfur. This active sulfur then forms cross-links, primarily monosulfidic bridges, between polymer chains in the rubber. These cross-links are responsible for improving the elasticity, strength, and durability of the rubber.[4] The controlled release of sulfur from DTDM allows for a more uniform and consistent vulcanization process, reducing the risk of over-curing.
DTDM is often used in conjunction with other accelerators, such as thiazoles, thiurams, and dithiocarbamates, to achieve desired vulcanization characteristics.
Experimental Protocol: Rubber Vulcanization with DTDM
The following is a generalized protocol for the vulcanization of a rubber compound using DTDM. The specific formulation and processing parameters will vary depending on the type of rubber and the desired properties of the final product.
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Compounding: The raw rubber (e.g., natural rubber, butyl rubber) is mixed with various additives in a two-roll mill or an internal mixer. These additives include:
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Fillers (e.g., carbon black, silica) to reinforce the rubber.
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Plasticizers to improve processability.
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Antioxidants and antiozonants to protect against degradation.
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A primary accelerator (e.g., a thiazole).
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An activator (e.g., zinc oxide and stearic acid).
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DTDM as the sulfur donor.
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Homogenization: The components are thoroughly mixed to ensure a uniform dispersion of all ingredients within the rubber matrix.
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Shaping: The compounded rubber is then shaped into the desired form, such as a sheet or a molded article.
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Vulcanization (Curing): The shaped rubber is heated under pressure in a vulcanizing press. The temperature is typically in the range of 140-180°C. During this stage, the DTDM decomposes to release sulfur, which then cross-links the polymer chains.
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Cooling and Demolding: After the specified curing time, the vulcanized rubber product is cooled and removed from the mold.
Visualization of DTDM in Vulcanization
Caption: Workflow of rubber vulcanization using DTDM as a sulfur donor.
Applications
The primary application of DTDM is in the rubber industry as a vulcanizing agent and accelerator.[4] It is particularly well-suited for use with natural and synthetic rubbers, including butyl rubber.
Key applications include:
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Tire Manufacturing: DTDM is used in the production of tires to enhance their strength, durability, and heat resistance.[4]
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Industrial Rubber Products: It is a component in the manufacturing of various industrial rubber goods such as belts, hoses, and seals.
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Heat-Resistant Rubber Products: The monosulfidic cross-links formed by DTDM contribute to improved thermal stability.
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Asphalt Stabilization: DTDM can be used as a stabilizer for highway asphalt.
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Adhesives and Coatings: It can be used to improve the strength, flexibility, and adhesion of elastomeric adhesives and protective coatings.
Beyond the rubber industry, DTDM has been noted for its use in:
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Pharmaceuticals: As an intermediate in certain drug formulation processes.[4][5]
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Cosmetics: As a stabilizer and antioxidant in some cosmetic formulations.[4][5]
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Textile Industry: In treatments to enhance the properties of fabrics.[4]
Safety and Handling
DTDM should be handled with care, following appropriate safety protocols. Direct contact may cause skin irritation, and prolonged exposure could lead to sensitization. It is important to use personal protective equipment, such as gloves and safety glasses, when handling the powder.
Storage
DTDM should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. Containers should be kept tightly sealed to prevent contamination and moisture absorption.
References
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4,4'-DITHIODIMORPHOLINE (DTDM) - Ataman Kimya. [Link]
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PATIENT INFORMATION SHEET 4,4´-Dithiodimorpholine - Chemotechnique Diagnostics. [Link]
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4,4-DITHIODIMORPHOLINE - Ataman Kimya. [Link]
